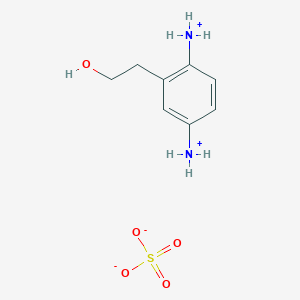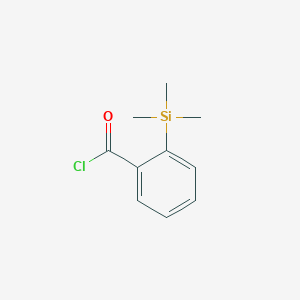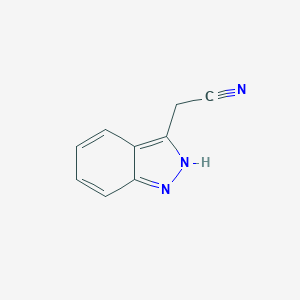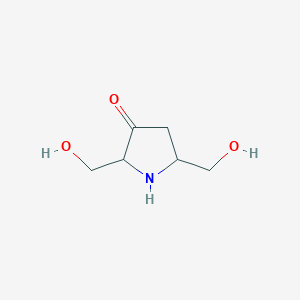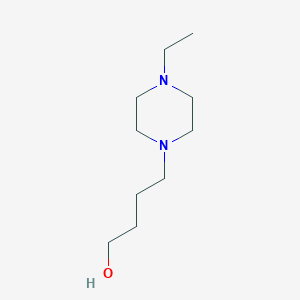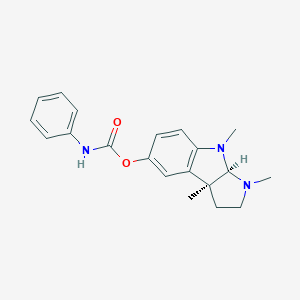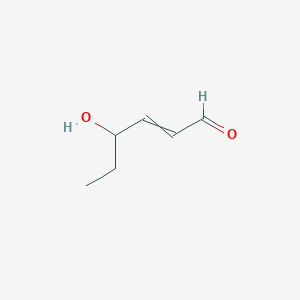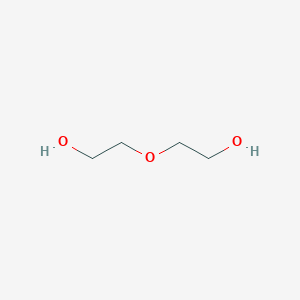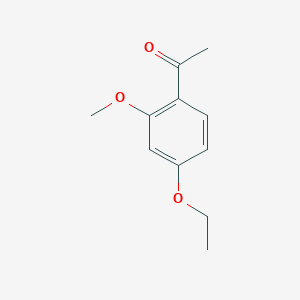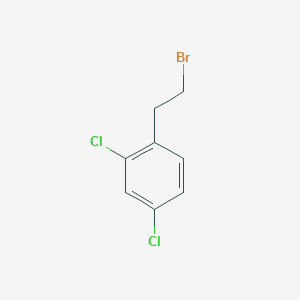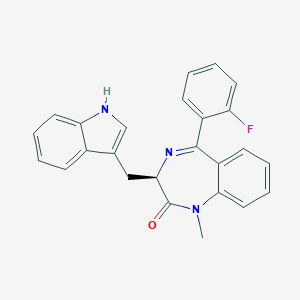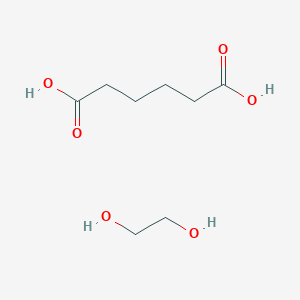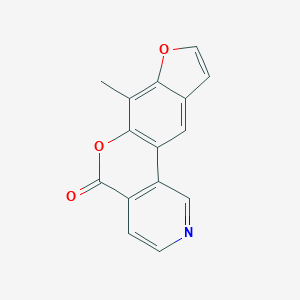
7-Methylpyrido(4,3-c)psoralen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylpyrido(4,3-c)psoralen (MPP) is a naturally occurring photoactive compound that belongs to the family of furocoumarins. It has been widely used in scientific research due to its unique photochemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 7-Methylpyrido(4,3-c)psoralen involves the formation of covalent bonds between the pyrimidine bases of DNA upon irradiation with UVA light. This leads to DNA crosslinking and damage, which can induce apoptosis or cell cycle arrest. 7-Methylpyrido(4,3-c)psoralen can also affect the activity of some enzymes, such as topoisomerases and kinases, by binding to their active sites or inhibiting their activity.
Efectos Bioquímicos Y Fisiológicos
7-Methylpyrido(4,3-c)psoralen has been shown to induce DNA damage and crosslinking, leading to apoptosis or cell cycle arrest in various cell types. It can also affect the activity of some enzymes, such as topoisomerases and kinases, which are involved in DNA replication and repair. 7-Methylpyrido(4,3-c)psoralen has been used to study the effects of DNA damage and repair on cellular processes, such as gene expression, apoptosis, and cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Methylpyrido(4,3-c)psoralen has several advantages for lab experiments, including its ability to induce DNA damage and crosslinking, its specificity for pyrimidine bases, and its potential applications in various fields. However, 7-Methylpyrido(4,3-c)psoralen also has some limitations, including its toxicity, instability, and dependence on UVA light for activation. These limitations need to be considered when designing experiments using 7-Methylpyrido(4,3-c)psoralen.
Direcciones Futuras
For 7-Methylpyrido(4,3-c)psoralen research include the development of more stable and less toxic analogs, the optimization of photoactivation conditions, and the exploration of new applications in different fields. 7-Methylpyrido(4,3-c)psoralen can also be used to study the effects of DNA damage and repair on aging and disease, which may lead to the development of new therapies and treatments.
Métodos De Síntesis
7-Methylpyrido(4,3-c)psoralen can be obtained from the seeds of Psoralea corylifolia, a plant commonly used in traditional Chinese medicine. The extraction and purification of 7-Methylpyrido(4,3-c)psoralen from the plant can be achieved through various methods, including Soxhlet extraction, column chromatography, and high-performance liquid chromatography (HPLC). The purity of 7-Methylpyrido(4,3-c)psoralen can be determined by HPLC or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
7-Methylpyrido(4,3-c)psoralen has been widely used in scientific research due to its unique photochemical properties. It can intercalate into DNA and form covalent bonds with the pyrimidine bases upon irradiation with UVA light, leading to DNA crosslinking and damage. This property makes 7-Methylpyrido(4,3-c)psoralen a valuable tool in various fields, including molecular biology, genetics, and pharmacology.
Propiedades
Número CAS |
108736-00-1 |
|---|---|
Nombre del producto |
7-Methylpyrido(4,3-c)psoralen |
Fórmula molecular |
C15H9NO3 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
11-methyl-9,13-dioxa-4-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one |
InChI |
InChI=1S/C15H9NO3/c1-8-13-9(3-5-18-13)6-11-12-7-16-4-2-10(12)15(17)19-14(8)11/h2-7H,1H3 |
Clave InChI |
TZPCGFWNXSOOTQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2 |
SMILES canónico |
CC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2 |
Otros números CAS |
108736-00-1 |
Sinónimos |
2N-MePyPs 7-methylpyrido(4,3-c)psoralen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



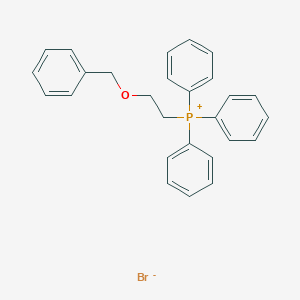
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
